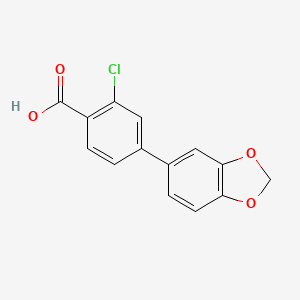
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (4-Cl-MDPB) is an organic compound that has been found to have a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 159-160 °C and is soluble in methanol, acetone, and chloroform. 4-Cl-MDPB has been used as a starting material in the synthesis of various compounds, as well as a reagent in the synthesis of a variety of organic compounds. It has also been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood, but it is thought to be related to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects, as well as neuroprotection. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have antioxidant activity, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX, which can lead to anti-inflammatory and anti-cancer effects, as well as neuroprotection. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been found to have antioxidant activity, which may be related to its ability to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in lab experiments is its availability and relative low cost. Additionally, it is relatively easy to work with, as it is soluble in a variety of solvents, such as methanol, acetone, and chloroform. The main limitation of using 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in lab experiments is its potential toxicity, as it has been found to have cytotoxic effects in some cell lines.
Orientations Futures
The potential applications of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% are far-reaching and there are many possible future directions for research. These include further exploration of its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases, as well as its potential use as a starting material in the synthesis of various organic compounds. Additionally, further research is needed to better understand the mechanism of action of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% and its potential toxicity. Finally, further research is needed to explore the potential use of 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% as an antioxidant, as well as its potential applications in other areas, such as food preservation and drug delivery.
Méthodes De Synthèse
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-chloro-2-hydroxybenzaldehyde with 3,4-methylenedioxyphenylmagnesium bromide in the presence of a base, such as pyridine. This reaction yields 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in a yield of 95%.
Applications De Recherche Scientifique
4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in scientific research in a variety of ways. It has been used as a starting material in the synthesis of various compounds, such as 4-chloro-2-methyl-3-methoxybenzoic acid, 4-chloro-2-methyl-3-methoxyphenol, and 4-chloro-2-methyl-3-methoxyphenylacetic acid. It has also been used as a reagent in the synthesis of various organic compounds, such as 4-chloro-2-methyl-3-methoxybenzaldehyde, 4-chloro-2-methyl-3-methoxybenzyl alcohol, and 4-chloro-2-methyl-3-methoxybenzamide. Additionally, 4-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-9-2-3-10(14(16)17)11(6-9)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCFTRNUCRTPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














